A sulfathiazole compound that is used as a short-acting anti-infective agent. It is no longer commonly used systemically due to its toxicity, but may still be applied topically in combination with other drugs for the treatment of vaginal and skin infections, and is still used in veterinary medicine.
Sulfathiazole sodium
CAS No.: 144-74-1
Cat. No.: VC0003000
Molecular Formula: C9H9N3NaO2S2
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 144-74-1 |
---|---|
Molecular Formula | C9H9N3NaO2S2 |
Molecular Weight | 278.3 g/mol |
IUPAC Name | sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |
Standard InChI | InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12); |
Standard InChI Key | RKXDGQFOLMYFFG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+] |
Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[Na] |
Chemical and Structural Properties
Sulfathiazole sodium (CAS 144-74-1) is formally known as 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide monosodium salt. Its molecular formula is , with a molecular weight of 279.31 g/mol . The compound exists as a hygroscopic, white to off-white powder that is highly soluble in water (50 mg/mL) . Structurally, it consists of a sulfonamide group linked to a thiazole ring, a configuration critical for its antibacterial activity (Figure 1).
Table 1: Key Physicochemical Properties of Sulfathiazole Sodium
Property | Value |
---|---|
Melting Point | 255–260°C (decomposes) |
Solubility | Water: 50 mg/mL |
Storage Conditions | -20°C, protected from moisture |
pKa | 7.2 (sulfonamide group) |
The sodium salt form enhances water solubility compared to the parent sulfathiazole, making it suitable for aqueous formulations .
Synthesis and Manufacturing
The synthesis of sulfathiazole sodium involves a two-step process starting from 2-aminothiazole and p-acetamidobenzenesulfonyl chloride.
Reaction Mechanism
-
Acetylation: 2-aminothiazole reacts with p-acetamidobenzenesulfonyl chloride in tetrahydrofuran (THF) with pyridine as a catalyst, forming an intermediate bis-acetylated compound .
-
Deacetylation: The intermediate undergoes alkaline hydrolysis using sodium hydroxide (20% w/v) under reflux conditions, yielding sulfathiazole sodium after neutralization .
Table 2: Optimal Reaction Conditions
Parameter | Value |
---|---|
Temperature (Step 1) | 20°C for 6 hours |
Temperature (Step 2) | Reflux (100°C) for 2 hours |
Yield | 76–86% |
Industrial-scale production employs glass-lined reactors to prevent contamination, with activated charcoal (Darco) used for purification .
Mechanism of Antibacterial Action
Sulfathiazole sodium functions as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis . By structurally resembling para-aminobenzoic acid (PABA), it blocks the incorporation of PABA into dihydrofolic acid, depriving bacteria of tetrahydrofolate—a cofactor required for nucleotide synthesis .
Key Features:
-
Spectrum: Effective against Gram-positive bacteria (e.g., Streptococcus spp.), Gram-negative organisms (e.g., Escherichia coli), and Chlamydia .
-
Resistance Mechanisms: Arises through DHPS mutations or alternative folate pathways .
Pharmacological and Toxicological Profile
Pharmacokinetics
-
Absorption: Poor gastrointestinal absorption limits systemic use; primarily administered topically .
-
Excretion: Renal clearance predominates, with 60–70% excreted unchanged in urine .
Adverse Effects
Table 3: Clinical Adverse Events (Oral Administration)
Adverse Effect | Incidence | Severity |
---|---|---|
Dermatitis | 9% | Discontinuation |
Nausea/Vomiting | 6% | Moderate |
Drug Fever | 2% | Severe |
Hematuria | 1% | Mild |
Systemic toxicity risks, including crystalluria and blood dyscrasias, have relegated sulfathiazole sodium to topical formulations (vaginal creams, ophthalmic solutions) in combination with other sulfonamides .
Contemporary Applications
Veterinary Medicine
-
Livestock: Used in poultry and cattle feed (0.1–0.2% w/w) to suppress gut microbiota folate synthesis, ensuring dietary folate dependency .
-
Aquaculture: Controls Aeromonas infections in fish farming .
Research Applications
-
Microbiome Studies: Deciphers interactions between sulfonamides and host microbiota in citrus plants affected by huanglongbing .
-
Antibiotic Resistance: Serves as a model for studying plasmid-mediated DHPS mutations .
Table 4: MIC Values for Common Pathogens
Organism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16–32 |
Escherichia coli | 64–128 |
Chlamydia trachomatis | 8–16 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume